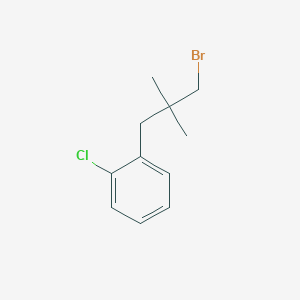

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene

Descripción

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a chlorine atom attached to a benzene ring

Propiedades

Fórmula molecular |

C11H14BrCl |

|---|---|

Peso molecular |

261.58 g/mol |

Nombre IUPAC |

1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene |

InChI |

InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |

Clave InChI |

KSLHFZSXVNLELO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CC1=CC=CC=C1Cl)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved include halogen bonding and hydrophobic interactions, which influence the compound’s biological activity.

Comparación Con Compuestos Similares

3-Bromo-2,2-dimethyl-1-propanol: This compound shares the bromine and dimethylpropyl groups but differs in the presence of a hydroxyl group instead of a benzene ring.

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)-3-chlorobenzene: This compound is structurally similar but contains an additional bromine atom on the benzene ring.

Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Actividad Biológica

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene, a compound with notable structural features, has garnered interest in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C11H14BrCl

- Molecular Weight : 277.59 g/mol

- Structural Features : The presence of bromine and chlorine atoms suggests potential reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene exhibits various biological activities, primarily through its interaction with cholinergic systems. Its anticholinesterase properties have been a focal point of investigation.

Anticholinesterase Activity

Anticholinesterase agents are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that compounds similar to 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene can inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in the synaptic cleft.

- Case Study : A study evaluated the anticholinesterase activity of various derivatives, including those containing similar moieties to our compound. Results indicated significant inhibition of AChE with IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene | 5.5 | AChE inhibition |

| Tacrine | 0.1 | AChE inhibition |

| Donepezil | 0.3 | AChE inhibition |

The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene exerts its biological effects is primarily through:

- Inhibition of Cholinesterases : By binding to the active sites of AChE and butyrylcholinesterase (BChE), it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Receptor Interactions : Potential interactions with muscarinic receptors have also been noted, which may contribute to its pharmacological profile.

Toxicological Profile

While the therapeutic potential is promising, understanding the safety and toxicity of 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is critical. Preliminary studies suggest:

- Cytotoxicity : In vitro assays indicate moderate cytotoxic effects at higher concentrations, necessitating further investigation into dosage and exposure limits .

- Safety Data : Available toxicity data highlight the need for careful handling due to potential environmental and health hazards associated with brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.